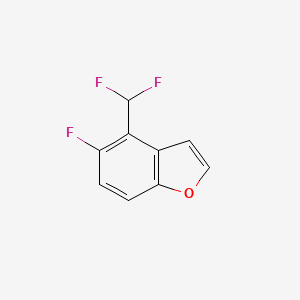
4-(Difluoromethyl)-5-fluorobenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethyl)-5-fluorobenzofuran is an organic compound that features a benzofuran ring substituted with difluoromethyl and fluorine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of benzofuran derivatives using difluoromethylating agents such as ClCF₂H or difluorocarbene reagents . The reaction conditions often involve the use of metal catalysts, such as copper or silver, to facilitate the formation of the difluoromethyl group .
Industrial Production Methods
Industrial production of 4-(Difluoromethyl)-5-fluorobenzofuran may involve continuous flow processes to ensure efficient and scalable synthesis. Utilization of fluoroform for difluoromethylation in continuous flow has been reported as an effective method . This approach allows for better control over reaction conditions and improved yields.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Difluoromethyl)-5-fluorobenzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the difluoromethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the benzofuran ring .
Applications De Recherche Scientifique
4-(Difluoromethyl)-5-fluorobenzofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.
Mécanisme D'action
The mechanism of action of 4-(Difluoromethyl)-5-fluorobenzofuran involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The difluoromethyl group acts as a lipophilic hydrogen bond donor, enhancing the compound’s ability to bind to specific targets . This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)phenol: Similar in structure but with a trifluoromethyl group instead of difluoromethyl.
2-(Difluoromethyl)ornithine: Contains a difluoromethyl group but differs in the overall structure.
Uniqueness
4-(Difluoromethyl)-5-fluorobenzofuran is unique due to the specific positioning of the difluoromethyl and fluorine groups on the benzofuran ring. This configuration imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C9H5F3O |
|---|---|
Poids moléculaire |
186.13 g/mol |
Nom IUPAC |
4-(difluoromethyl)-5-fluoro-1-benzofuran |
InChI |
InChI=1S/C9H5F3O/c10-6-1-2-7-5(3-4-13-7)8(6)9(11)12/h1-4,9H |
Clé InChI |
VRNXHIOVPITHMH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1OC=C2)C(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-heptyl-3-[2-(heptylcarbamoylamino)cyclohexyl]urea](/img/structure/B13702634.png)
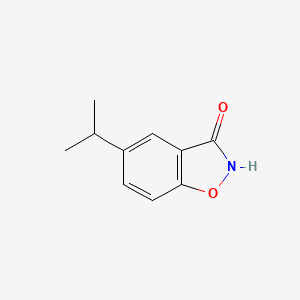
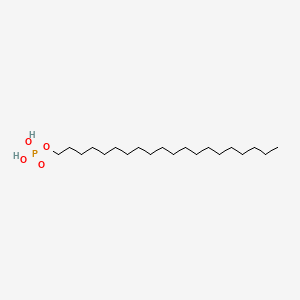
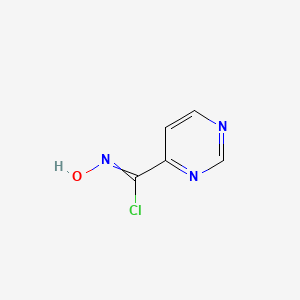

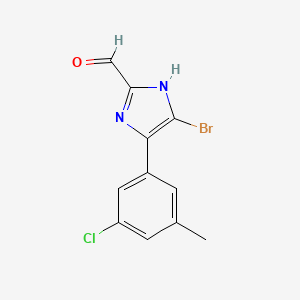
![1-Boc-3-phenyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13702660.png)
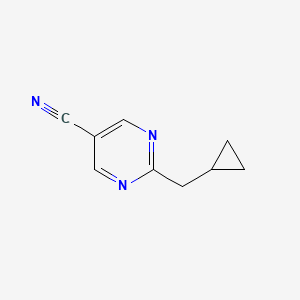
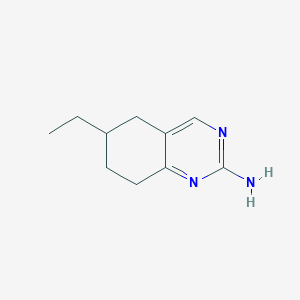
![6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13702678.png)
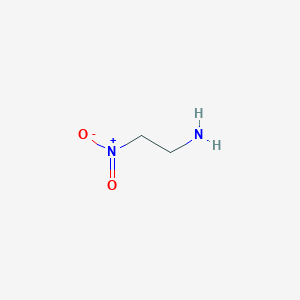
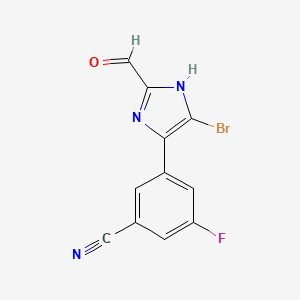
![6-[(Tert-butyloxycarbonyl)amino]-3-azabicyclo[3.1.0]hexane-3-carboxylic acid benzyl ester](/img/structure/B13702709.png)
